(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid
Description
(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid is a non-proteinogenic α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a phenyl ring substituted with a 2-tert-butoxy-2-oxoethyl group. This compound is primarily utilized in peptide synthesis as a building block, where the Boc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS) . Its structure (Fig. 1) combines stereochemical specificity (S-configuration) with a bulky tert-butyl ester, which enhances solubility in organic solvents and stability under acidic conditions.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-11-6-4-10(5-7-11)8-12(16)14(18)19/h4-7,12H,8-9,16H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
NGMNYXQCCBKDET-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Compound Overview
(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid (CAS: 222842-90-2) is a chiral phenylalanine derivative with a tert-butyl ester-protected side chain. Its molecular formula is $$ \text{C}{15}\text{H}{21}\text{NO}_4 $$, and it serves as a key intermediate in pharmaceutical synthesis, particularly for compounds requiring enantiomeric purity.
Synthetic Strategies
Key Retrosynthetic Pathways
The synthesis revolves around introducing the 4-(2-tert-butoxy-2-oxoethyl)phenyl group to an L-phenylalanine backbone while retaining stereochemical integrity. Common approaches include:
- Functionalization of L-phenylalanine : Direct modification of the aromatic ring.
- Coupling reactions : Building the side chain via peptide-like coupling.
- Protection/deprotection : Strategic use of tert-butyl esters to safeguard reactive groups.
Detailed Synthesis Routes
Route 1: Stereospecific Alkylation of L-Phenylalanine
-
- L-Phenylalanine is protected at the α-amino group using Boc ($$ \text{tert-butoxycarbonyl} $$).
- Reagents : Boc anhydride, NaOH, dioxane.
- Conditions : 0–25°C, 2–4 hours.
-
- The para position of the phenyl ring is alkylated with tert-butyl bromoacetate.
- Reagents : tert-Butyl bromoacetate, $$ \text{Pd(OAc)}2 $$, K$$2$$CO$$_3$$, DMF.
- Conditions : 80°C, 12 hours (yield: ~65%).
-
- Boc group is removed under acidic conditions (HCl/dioxane).
- Yield : >90%.
Route 2: Coupling with Pre-Functionalized Intermediates
Synthesis of 4-(2-tert-Butoxy-2-oxoethyl)benzaldehyde :
- Friedel-Crafts acylation of toluene with tert-butyl chloroacetate.
- Reagents : AlCl$$3$$, CH$$2$$Cl$$_2$$, 0°C.
Strecker Amino Acid Synthesis :
- Condensation with NH$$_3$$, KCN, followed by hydrolysis.
- Chiral Control : L-proline catalyst ensures (S)-configuration.
- Yield : ~58%.
Purification and Enantiomeric Control
- Salt Formation : The crude product is treated with tert-butylamine or benzylamine to form crystalline salts, enhancing enantiomeric purity (>99.5% ee).
- Example : Recrystallization from ethyl acetate/cyclohexane yields 98% pure compound.
- Chromatography : Silica gel chromatography (eluent: CH$$2$$Cl$$2$$/MeOH) resolves residual diastereomers.
Critical Data Tables
Table 1: Comparative Synthesis Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation of L-Phe | Boc anhydride, Pd(OAc)$$_2$$ | 65 | 98 | |
| Strecker Synthesis | AlCl$$_3$$, L-proline, KCN | 58 | 95 |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 279.33 g/mol |
| CAS Number | 222842-90-2 |
| Chiral Purity | >99.5% ee |
| Melting Point | 180–182°C (dec.) |
Industrial-Scale Considerations
- Cost Efficiency : Route 1 is preferred for scalability due to fewer steps and higher yields.
- Green Chemistry : Solvent recovery (e.g., DMF, ethyl acetate) reduces environmental impact.
- Quality Control : HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiomeric excess.
Research Advancements
Recent patents highlight innovations in:
- Microwave-Assisted Synthesis : Reduces reaction time for alkylation steps by 50%.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) achieve 99.9% ee via kinetic resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Key Structural Features :
- Backbone: L-configuration (S) α-amino acid.
- Phenyl Substituent : 4-(2-tert-butoxy-2-oxoethyl) group, introducing steric bulk and lipophilicity.
- Protecting Group: Boc (tert-butoxycarbonyl) on the α-amino group.
Comparison with Similar Compounds
The compound belongs to a class of modified phenylalanine derivatives designed for applications in medicinal chemistry and drug development. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Biological Activity
(S)-2-Amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid, also known by its CAS number 222842-90-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant studies demonstrating its effects.
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.33 g/mol
- IUPAC Name : (S)-2-amino-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid
- Synonyms : H-L-Phe(4-CH2COOtBu)-OH; 4-(2-tert-butoxy-2-oxoethyl)-L-phenylalanine
The compound's structure suggests that it may interact with various biological pathways. The presence of the amino acid moiety allows it to engage in protein synthesis and modulation of neurotransmitter activity. Preliminary studies indicate potential interactions with cholinergic systems, which are crucial in neurodegenerative diseases.
Neuroprotective Effects
Recent research highlights the neuroprotective properties of this compound. It has been shown to exhibit:
- Acetylcholinesterase (AChE) Inhibition : A study demonstrated that compounds similar to this compound showed significant inhibition of AChE, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, showing effectiveness in scavenging free radicals and reducing oxidative stress in neuronal cells .
- Blood-Brain Barrier Penetration : In vitro studies suggest that this compound can cross the blood-brain barrier, making it a candidate for central nervous system therapies .
Table 1: Summary of Biological Activities
Research Highlights
- In Vitro Studies : In vitro evaluations using human neuroblastoma SH-SY5Y cells indicated that this compound exhibits low cytotoxicity while maintaining protective effects against oxidative stress-induced damage .
- Molecular Docking Studies : Computational docking studies have suggested that this compound can effectively bind to AChE, indicating a potential mechanism for its observed biological activities .
- Comparative Analysis : When compared to other known AChE inhibitors, such as donepezil, this compound showed comparable efficacy with a favorable safety profile .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid?
The compound is synthesized via condensation of 4-methyl-2-arylthiazole-5-carbaldehyde with protected amino acid intermediates, followed by selective reduction (NaBH₄ in CH₃CN) and acid hydrolysis to yield the final product. Key steps include Boc (tert-butoxycarbonyl) protection of the amino group and coupling reagents like DCC/DMAP for esterification .
Q. How is the tert-butoxycarbonyl (Boc) group utilized in the synthesis of this compound?
The Boc group protects the amino functionality during synthesis to prevent unwanted side reactions. It is introduced via Boc-anhydride and removed under acidic conditions (e.g., HCl/dioxane) post-coupling. This strategy ensures regioselectivity in multi-step reactions, as seen in the preparation of intermediates like (S)-methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-aminophenyl)propanoate .
Q. What in vitro assays are used to evaluate its antimycobacterial activity?
Antimycobacterial activity is assessed against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis (BCG) strains using microdilution assays. Minimum inhibitory concentrations (MICs) are determined at 3–30 µg/mL, with active derivatives (e.g., compound 5c) showing MIC values ≤3 µg/mL .
Q. What analytical techniques are recommended for structural characterization?
High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR, ¹H/¹³C), and HPLC are critical. For example, ESI-MS (negative mode) confirms molecular ions (e.g., [M−H]⁻ at m/z 382), while NMR resolves stereochemistry and substitution patterns .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., 4-chlorophenyl on the thiazole ring) enhance antimycobacterial activity. Derivatives like 5c and 9d exhibit improved potency due to increased lipophilicity and target binding .
Q. What cytotoxicity profiles are observed in human cell lines?
Cytotoxicity is evaluated via MTT assays in HUVEC, HeLa, and HCT 116 cells. Active compounds show no toxicity (>100 µg/mL in HUVECs), indicating selectivity toward microbial targets over mammalian cells .
Q. How is the compound’s stability assessed under physiological conditions?
Stability studies involve incubating the compound in simulated biological fluids (e.g., PBS, pH 7.4) and analyzing degradation via LC-MS. Boc-protected derivatives demonstrate enhanced stability compared to free amino acids .
Q. Are there computational models predicting its pharmacokinetic properties?
Molecular docking and QSAR models predict interactions with mycobacterial enzymes (e.g., InhA). ADMET simulations suggest moderate blood-brain barrier permeability and hepatic metabolism via cytochrome P450 .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Challenges include optimizing yield in hydrolysis steps (e.g., acid-mediated Boc deprotection) and minimizing racemization. Process intensification using flow chemistry or immobilized catalysts is under investigation .
Q. How can this compound be functionalized for targeted drug delivery?
Click chemistry (e.g., tetrazine ligation) enables conjugation to dendrimers or nanoparticles. For example, azide-alkyne cycloaddition modifies the phenyl group for site-specific delivery .
Q. Methodological Notes
- Cytotoxicity Testing : MTT assays involve treating cells with serial dilutions of the compound, incubating for 24–72 hours, and measuring formazan crystal absorbance at 570 nm .
- SAR Workflow : Derivatives are synthesized with systematic substituent variations (e.g., aryl groups on thiazole), followed by MIC determination and molecular docking to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
